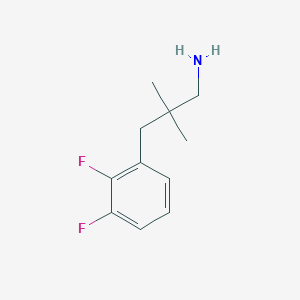

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C11H15F2N |

|---|---|

Molekulargewicht |

199.24 g/mol |

IUPAC-Name |

3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-4-3-5-9(12)10(8)13/h3-5H,6-7,14H2,1-2H3 |

InChI-Schlüssel |

NXIYJCWPDSHMGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=C(C(=CC=C1)F)F)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution of Difluorobenzyl Halide with 2,2-Dimethylpropan-1-amine

-

- 2,3-Difluorobenzyl chloride (or bromide)

- 2,2-Dimethylpropan-1-amine (tert-butylamine derivative)

- Base: Potassium carbonate or triethylamine

- Solvent: Toluene or tetrahydrofuran (THF)

-

- Reflux under inert atmosphere (nitrogen or argon)

- Duration: 6–24 hours depending on scale and reagent purity

- Molar ratios: Typically 1:1.2 (benzyl halide:amine)

Mechanism:

The amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the difluorobenzyl halide, displacing the halide ion and forming the desired amine-substituted product.-

- Extraction with ethyl acetate or dichloromethane

- Washing with brine and water to remove inorganic salts

- Drying over anhydrous sodium sulfate

- Purification by column chromatography or recrystallization

Yield:

Reported yields vary from 50% to 75%, depending on reaction optimization and purification methods.

Alternative Route via Amide Intermediate and Reduction

Step 1: Formation of amide intermediate by coupling 2,3-difluorobenzoic acid with 2,2-dimethylpropan-1-amine using coupling agents such as EDCI or DCC in the presence of catalytic DMAP.

Step 2: Reduction of the amide to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).

-

- Potentially higher regioselectivity and purity

- Avoids direct nucleophilic substitution on benzyl halide, which can sometimes lead to side reactions

-

- Requires handling of more reactive and moisture-sensitive reagents

- Multi-step process increases time and cost

Reaction Data and Conditions Summary Table

| Preparation Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2,3-Difluorobenzyl chloride + 2,2-dimethylpropan-1-amine, K2CO3, toluene, reflux 12h | 50–75 | Common, straightforward method |

| Amide coupling + reduction | 2,3-Difluorobenzoic acid + amine, EDCI/DMAP, then LiAlH4 reduction | 60–70 | More steps, higher purity, sensitive reagents |

| Use of alternative sulfonyl chlorides for activation (analogous to methanesulfonyl chloride in related compounds) | Methanesulfonyl chloride, triethylamine, DMAP, THF, 0 °C to room temperature | — | Activation step for related amine syntheses, adaptable |

Related Synthetic Insights from Analogous Compounds

While direct literature on 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine is limited, closely related compounds such as 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine have been synthesized using similar nucleophilic substitution reactions of difluorobenzyl chlorides with amines under basic reflux conditions in toluene or THF. These methods are adaptable to the 2,3-difluoro isomer with minor optimization.

Additionally, preparation techniques involving sulfonyl chloride activation to form intermediates have been reported in patent literature for related amines, where methanesulfonyl chloride or tosyl chloride is used to convert alcohol precursors into good leaving groups before nucleophilic substitution by amines. This approach could be adapted for the synthesis of the target compound if starting from an alcohol intermediate.

Analytical and Purification Techniques

-

- Mass spectrometry (FAB-MS or ESI-MS) to confirm molecular ion peak

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to verify structure and fluorine substitution pattern

- High-Performance Liquid Chromatography (HPLC) for purity and isolation

-

- Silica gel column chromatography using gradient solvents (e.g., hexane/ethyl acetate)

- Recrystallization from suitable solvents (ethanol, ethyl acetate)

Summary and Recommendations

The most practical and widely used preparation method for this compound involves nucleophilic substitution of 2,3-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic reflux conditions. This method offers moderate to good yields and operational simplicity.

For higher purity or specific synthetic requirements, amide intermediate formation followed by reduction is an alternative, albeit more complex, route.

Adapting activation strategies using sulfonyl chlorides, as demonstrated in related amine syntheses, may improve reaction efficiency when starting from alcohol precursors.

This detailed analysis is based on the synthesis principles and reaction conditions derived from patent literature on related amine compounds, chemical supplier synthesis descriptions for difluorophenyl amines, and general synthetic organic chemistry protocols. The data tables and reaction conditions provide a comprehensive foundation for researchers aiming to prepare this compound with professional and authoritative guidance.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or nitrated compounds.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

The mechanism of action of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Fluorination Patterns

- Analog with 4-Fluorophenyl (CAS EN300-45198804) : A single fluorine at the para position reduces steric bulk but may decrease electronic modulation compared to di-ortho substitution .

- Analog with 2,4-Difluoro-6-methoxyphenyl (CAS 2228609-91-2) : Additional methoxy and fluorine groups introduce polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability .

Backbone Modifications

- In contrast, the 3-phenylpropan-1-amine analog (CAS 1179763-12-2) has a flexible propane chain with a terminal phenyl group, which may increase off-target interactions .

Halogenation and Bioactivity

- The 3-chloro-2-fluorophenyl analog (CAS 1797306-72-9) demonstrates how chlorine incorporation increases molecular weight and lipophilicity, which could enhance membrane affinity but raise toxicity concerns .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target compound’s logP (estimated ~2.5) is lower than the chlorinated analog (logP ~3.1) due to fluorine’s smaller atomic radius and reduced hydrophobicity.

- Solubility : The hydrochloride salt of the 4-fluorophenyl analog (267.51 g/mol) offers improved solubility compared to the free base form of the target compound .

- Metabolic Stability : Difluorinated compounds (e.g., CAS 2228609-91-2) often exhibit resistance to oxidative metabolism, a feature likely shared by the target compound .

Biologische Aktivität

3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

| Property | Details |

|---|---|

| Molecular Formula | C11H15F2N |

| Molecular Weight | 199.24 g/mol |

| IUPAC Name | This compound |

The difluorophenyl moiety enhances the compound's binding affinity to biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes. For instance, it has been shown to affect microtubule stabilization and tubulin polymerization in cellular assays .

- Receptor Interaction : The difluorophenyl group can enhance selectivity for certain receptors, potentially leading to therapeutic effects in neurological disorders.

In Vitro Studies

- Microtubule Stabilization : In studies involving QBI293 and HeLa cells, this compound demonstrated significant microtubule-stabilizing activity. At concentrations of 1 and 10 μM, the compound led to measurable increases in acetylated α-tubulin levels, indicating its role in promoting microtubule stability .

- Cell Viability Assays : The compound was evaluated for cytotoxicity across various cell lines. Results indicated that while it exhibited biological activity at certain concentrations, it did not significantly impair cell viability at lower doses .

Case Studies

A notable study investigated the compound's effects on tau and amyloid-beta plaque transgenic mouse models. It was found that treatment with this compound resulted in reduced plaque formation and improved cognitive function indicators compared to control groups . These findings suggest potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

The following table summarizes the key biological activities observed for this compound:

| Activity | Observation |

|---|---|

| Microtubule Stabilization | Increased acetylated α-tubulin levels at 1 and 10 μM |

| Cytotoxicity | Minimal impact on cell viability at low concentrations |

| Neuroprotective Effects | Reduced plaque formation in transgenic mouse models |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 3-(2,3-Difluorophenyl)-2,2-dimethylpropan-1-amine?

- Methodological Answer : Synthesis optimization involves:

- Reaction Conditions : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd catalysts for cross-coupling reactions) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine from by-products .

- Scaling : Batch production for small-scale quality control vs. continuous flow reactors for industrial-scale efficiency .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (retention time calibration) .

- Spectroscopic Confirmation : H/C NMR to verify structural integrity and assess impurities .

- Recrystallization : Using ethanol/water mixtures to remove polar impurities .

Q. What experimental approaches are used to characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/fluorine positions (if crystals are obtainable) .

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 215 [M+H]+) and fragmentation patterns .

- FT-IR Spectroscopy : Identify amine (-NH) and C-F stretching vibrations (~1100 cm) .

Advanced Research Questions

Q. What methodologies are employed to investigate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Kinetic studies (e.g., IC determination) using fluorogenic substrates and recombinant enzymes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to targets like GPCRs or kinases .

- In Silico Docking : Predict binding modes using software (AutoDock Vina) and correlate with experimental IC values .

Q. How can structural modifications enhance the binding affinity of this compound to target receptors?

- Methodological Answer :

- Fluorine Substitution : Introduce additional fluorine atoms at meta/para positions to improve lipophilicity and target engagement .

- Salt Formation : Convert to hydrochloride salts to enhance solubility and stability in biological assays .

- Side Chain Engineering : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to modulate steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity via LCMS and elemental analysis to rule out degradation .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .

Q. How can researchers develop an analytical method to quantify this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound .

- LCMS Parameters : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) .

- Validation : Assess linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) .

Q. What experimental approaches elucidate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LCMS .

- CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Stability Profiling : Test under varied pH (1.2–7.4) and temperature (4–40°C) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.